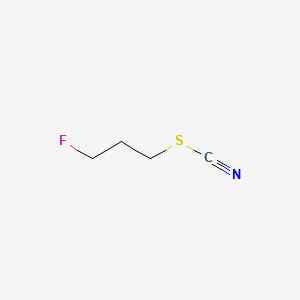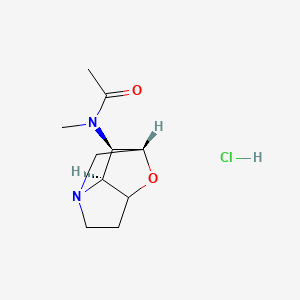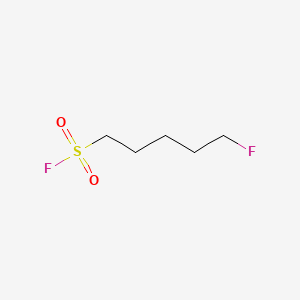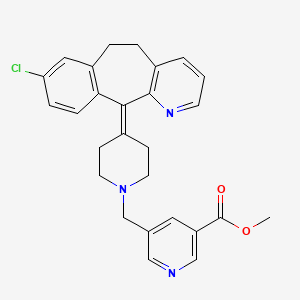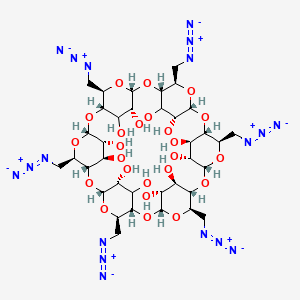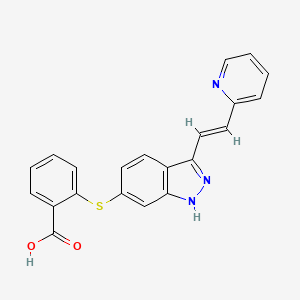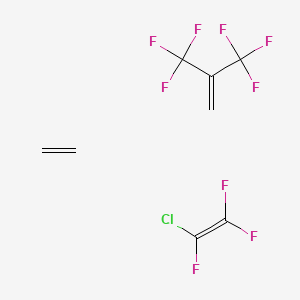
1-Chloro-1,2,2-trifluoroethene;ethene;3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene is a complex fluoropolymer known for its unique chemical properties and applications. This compound is characterized by its high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene involves the polymerization of 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)- with chlorotrifluoroethene and ethene. This process typically requires specific catalysts and reaction conditions to achieve the desired polymer structure. The polymerization is carried out under controlled temperatures and pressures to ensure the formation of a stable polymer chain .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are introduced and polymerized under optimized conditions. The process is carefully monitored to maintain the quality and consistency of the polymer. The resulting polymer is then processed into various forms, such as films, coatings, and molded parts, depending on its intended application .
Analyse Des Réactions Chimiques
Types of Reactions
1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene undergoes several types of chemical reactions, including:
Substitution Reactions: The polymer can undergo substitution reactions where specific functional groups are replaced by other groups.
Addition Reactions: The polymer can participate in addition reactions, where new monomers are added to the polymer chain.
Cross-linking Reactions: The polymer can form cross-links with other polymer chains, enhancing its mechanical properties.
Common Reagents and Conditions
Common reagents used in these reactions include various catalysts, initiators, and solvents that facilitate the polymerization and modification processes. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, chemical resistance, and mechanical strength. These modified polymers find applications in various industries, including electronics, aerospace, and automotive .
Applications De Recherche Scientifique
1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene has a wide range of scientific research applications:
Chemistry: The polymer is used in the development of advanced materials with unique properties, such as superhydrophobic surfaces and high-performance coatings.
Biology: The polymer’s biocompatibility makes it suitable for use in medical devices and implants.
Medicine: The polymer is used in drug delivery systems and medical diagnostics due to its stability and compatibility with biological systems.
Mécanisme D'action
The mechanism by which 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene exerts its effects is primarily through its unique chemical structure. The presence of fluorine atoms in the polymer chain imparts high thermal stability and chemical resistance. The polymer interacts with various molecular targets and pathways, depending on its application. For example, in medical applications, the polymer’s biocompatibility allows it to interact with biological tissues without causing adverse reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and high chemical resistance.
Polyvinylidene fluoride (PVDF): Known for its high mechanical strength and chemical resistance.
Fluoroethylene propylene (FEP): Known for its flexibility and chemical resistance.
Uniqueness
1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-, polymer with chlorotrifluoroethene and ethene stands out due to its unique combination of properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make it suitable for applications where other fluoropolymers may not perform as effectively .
Propriétés
Numéro CAS |
54302-04-4 |
|---|---|
Formule moléculaire |
C8H6ClF9 |
Poids moléculaire |
308.57 g/mol |
Nom IUPAC |
1-chloro-1,2,2-trifluoroethene;ethene;3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene |
InChI |
InChI=1S/C4H2F6.C2ClF3.C2H4/c1-2(3(5,6)7)4(8,9)10;3-1(4)2(5)6;1-2/h1H2;;1-2H2 |
Clé InChI |
VLJJHZWFJLFZSW-UHFFFAOYSA-N |
SMILES canonique |
C=C.C=C(C(F)(F)F)C(F)(F)F.C(=C(F)Cl)(F)F |
Numéros CAS associés |
54302-04-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


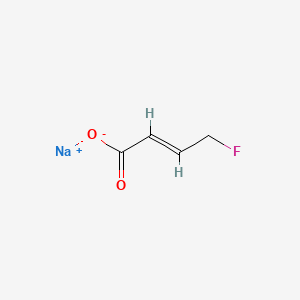

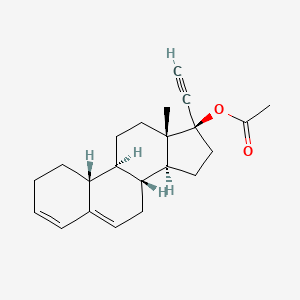

![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
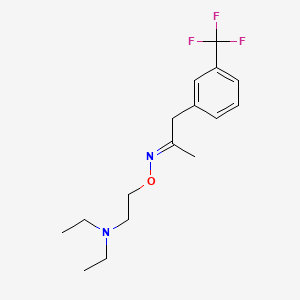
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)

